molecular formula C14H14N2O6S B2368861 4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate CAS No. 869071-19-2

4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate

Cat. No.: B2368861
CAS No.: 869071-19-2
M. Wt: 338.33
InChI Key: PLYHHNCTJOPLCS-UHFFFAOYSA-N
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Description

4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It possesses intriguing properties that make it ideal for studying various processes and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate typically involves the reaction of 4-acetylphenyl with 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate: Unique due to its specific structure and functional groups.

    Other Pyrimidine Derivatives: Compounds such as 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonic acid share similar core structures but differ in their functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its combination of acetyl and sulfonate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other pyrimidine derivatives.

Properties

IUPAC Name

(4-acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-9(17)10-4-6-11(7-5-10)22-23(20,21)12-8-15(2)14(19)16(3)13(12)18/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHHNCTJOPLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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